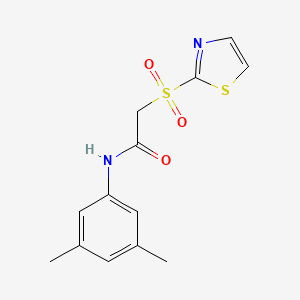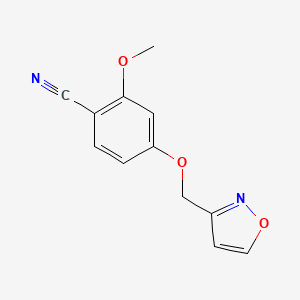
N-(3,5-dimethylphenyl)-2-(1,3-thiazol-2-ylsulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)-2-(1,3-thiazol-2-ylsulfonyl)acetamide, commonly known as DMTA, is a synthetic compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. DMTA is a member of the sulfonylurea class of compounds, which are known to have hypoglycemic effects.
作用機序
DMTA inhibits the activity of SUR1, which is a component of the KATP channel. The KATP channel is responsible for regulating insulin secretion in pancreatic beta cells. When the channel is closed, the cell membrane is depolarized, leading to the release of insulin. DMTA inhibits the activity of SUR1, which keeps the KATP channel open, leading to the depolarization of the cell membrane and the release of insulin.
Biochemical and Physiological Effects:
DMTA has been shown to have hypoglycemic effects in animal models. It has also been shown to improve neurological outcomes in animal models of stroke and epilepsy. DMTA has been shown to have a low toxicity profile, making it a promising pharmacological tool for further research.
実験室実験の利点と制限
One advantage of using DMTA in lab experiments is its specificity for SUR1. This allows for the selective inhibition of the KATP channel, which can help to elucidate the role of the channel in various physiological processes. However, a limitation of using DMTA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on DMTA. One area of interest is its potential use in treating neurological disorders such as epilepsy and stroke. Another area of interest is its potential use in treating diabetes. Additionally, further research is needed to elucidate the mechanism of action of DMTA and its potential off-target effects. Finally, the development of more soluble analogs of DMTA could improve its pharmacological properties and make it a more useful tool for research.
合成法
The synthesis of DMTA involves the reaction of 3,5-dimethylphenyl isothiocyanate with 2-aminothiazole in the presence of a base. The resulting product is then reacted with chloroacetyl chloride to yield DMTA. The purity of the synthesized compound can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
DMTA has been studied for its potential use as a pharmacological tool in various scientific research applications. It has been shown to inhibit the activity of sulfonylurea receptor 1 (SUR1), which is a component of the ATP-sensitive potassium (KATP) channel. This inhibition leads to the depolarization of the cell membrane, which can trigger insulin secretion in pancreatic beta cells. DMTA has also been studied for its potential use in treating neurological disorders such as epilepsy and stroke.
特性
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(1,3-thiazol-2-ylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-9-5-10(2)7-11(6-9)15-12(16)8-20(17,18)13-14-3-4-19-13/h3-7H,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRGGLZWAGNSNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=NC=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)
![2-(1-ethylpyrazol-4-yl)oxy-N-methyl-N-[(2-methylphenyl)methyl]acetamide](/img/structure/B7679568.png)

![5-[(E)-3-(4-chlorophenyl)prop-2-enoxy]-2-(hydroxymethyl)pyran-4-one](/img/structure/B7679578.png)

![3-chloro-2-methyl-N-[3-oxo-3-(pyridin-3-ylmethylamino)propyl]benzamide](/img/structure/B7679587.png)

![4-[[4-(4-Methyl-6-propan-2-ylpyrimidin-2-yl)piperazin-1-yl]methyl]pyridin-2-amine](/img/structure/B7679598.png)

![3-chloro-2-methyl-N-[2-oxo-2-(prop-2-ynylamino)ethyl]benzamide](/img/structure/B7679621.png)
![3-[5-tert-butyl-2-(1,3-dioxolan-2-ylmethyl)-3-oxo-1H-pyrazol-4-yl]propanenitrile](/img/structure/B7679633.png)
![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679639.png)

